molecular formula C20H18ClNO4 B11165472 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B11165472
M. Wt: 371.8 g/mol
InChI Key: HZZGKKYHRCQIMM-UHFFFAOYSA-N
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Description

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with chloro, dimethyl, and acetamide groups. It has gained attention due to its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18ClNO4/c1-11-4-6-14(7-5-11)22-19(23)10-25-18-9-17-15(8-16(18)21)12(2)13(3)20(24)26-17/h4-9H,10H2,1-3H3,(H,22,23)

InChI Key

HZZGKKYHRCQIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C3C(=C(C(=O)OC3=C2)C)C)Cl

Origin of Product

United States

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